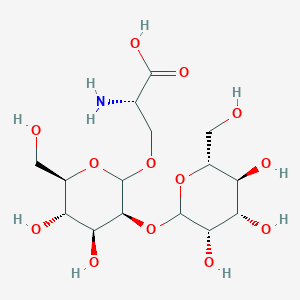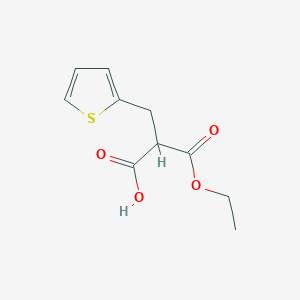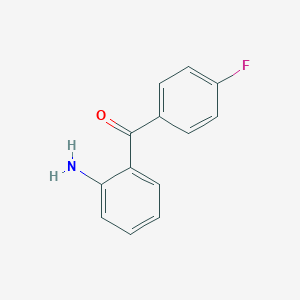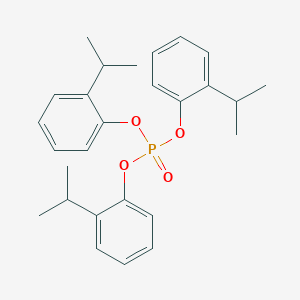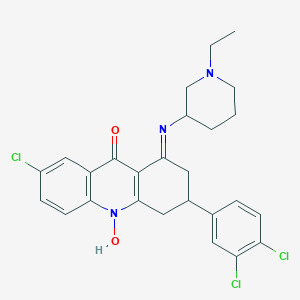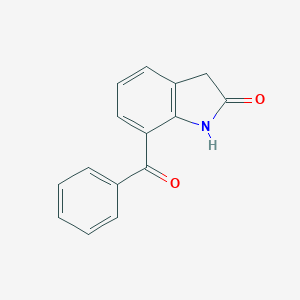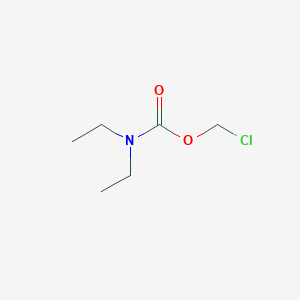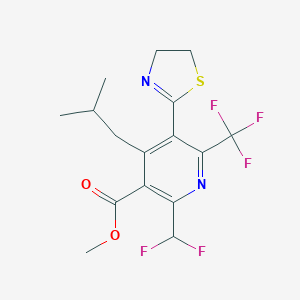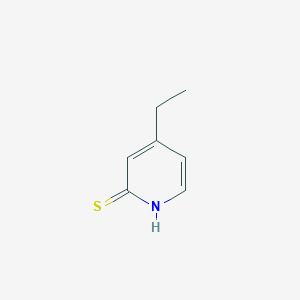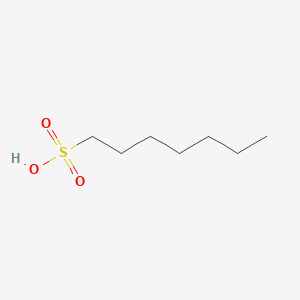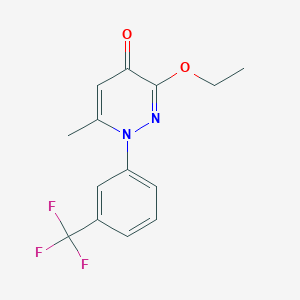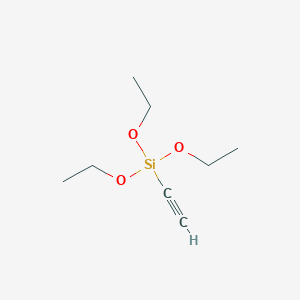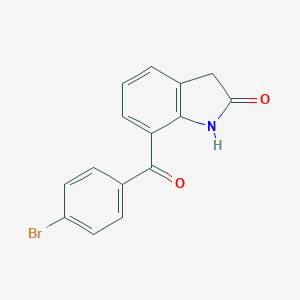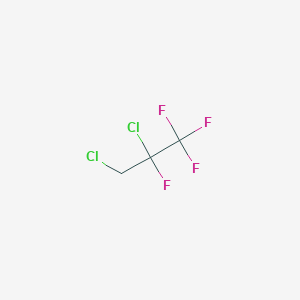
Dichlorotetrafluoropropane
Overview
Description
Dichlorotetrafluoropropane is a chemical compound with the molecular formula C3H2F4Cl2 . It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains both chlorine and fluorine atoms. This compound is known for its unique properties and applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorotetrafluoropropane can be synthesized through the halogenation of propane. The process involves the substitution of hydrogen atoms in propane with chlorine and fluorine atoms. This can be achieved using halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In an industrial setting, this compound is produced through a continuous halogenation process. The process involves the use of reactors where propane is exposed to chlorine and fluorine gases in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Dichlorotetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: It can be reduced to form less halogenated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted derivatives of this compound, where one or more halogen atoms are replaced by other functional groups.
Oxidation Reactions: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The major products are less halogenated hydrocarbons or fully dehalogenated hydrocarbons.
Scientific Research Applications
Dichlorotetrafluoropropane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of chlorine and fluorine atoms into organic molecules. It is also used as a solvent for various chemical reactions.
Biology: It is used in the study of halogenated hydrocarbons’ effects on biological systems, including their metabolism and toxicity.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of halogenated drugs with improved efficacy and stability.
Industry: It is used as a refrigerant and a blowing agent in the production of foams and insulation materials. It is also used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichlorotetrafluoropropane involves its interaction with various molecular targets and pathways. Due to its halogenated nature, it can interact with enzymes and proteins, affecting their structure and function. It can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and cellular toxicity.
Comparison with Similar Compounds
Dichlorotetrafluoropropane can be compared with other halogenated hydrocarbons, such as:
Dichlorodifluoromethane (CCl2F2): Known as Freon-12, it is used as a refrigerant and aerosol propellant. It has a similar halogenated structure but contains fewer carbon atoms.
Trichlorofluoromethane (CCl3F): Known as Freon-11, it is used as a refrigerant and foam-blowing agent. It has a higher chlorine content compared to this compound.
Tetrachlorodifluoroethane (C2Cl4F2): Used as a solvent and refrigerant, it has a similar halogenated structure but contains more chlorine atoms.
Uniqueness: this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its balanced halogenation makes it suitable for various applications, including as a refrigerant and in organic synthesis.
Properties
IUPAC Name |
2,3-dichloro-1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOMRPWMOCMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925910 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-25-9 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



